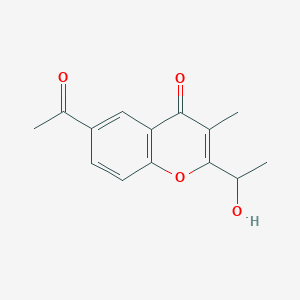
6-Acetyl-2-(1-hydroxyethyl)-3-methyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one is a compound belonging to the chromenone family, which is a subset of the benzopyran family. Chromenones are known for their diverse biological activities and are found in various natural products and synthetic derivatives . This compound is characterized by its unique structure, which includes an acetyl group, a hydroxyethyl group, and a methyl group attached to the chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors using Kabbe condensation with acetone, yielding the desired compound in significant yield . The reaction conditions typically involve the use of a base catalyst and controlled temperature to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperature and pH.
Major Products Formed
The major products formed from these reactions include:
- Oxidation: Formation of a ketone or aldehyde.
- Reduction: Formation of an alcohol.
- Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering gene expression. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenones and benzopyran derivatives, such as:
- 4-chromanone
- 2H-chromene
- 3-chromanone
- Chromone
Uniqueness
6-acetyl-2-(1-hydroxyethyl)-3-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl, hydroxyethyl, and methyl groups makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
90892-26-5 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
6-acetyl-2-(1-hydroxyethyl)-3-methylchromen-4-one |
InChI |
InChI=1S/C14H14O4/c1-7-13(17)11-6-10(8(2)15)4-5-12(11)18-14(7)9(3)16/h4-6,9,16H,1-3H3 |
InChI Key |
ISGSAMMAAKATCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)C(=O)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





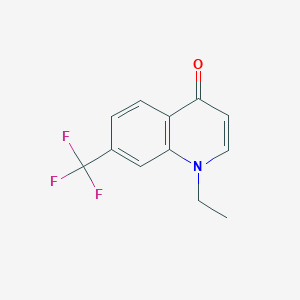

![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea](/img/structure/B11868137.png)

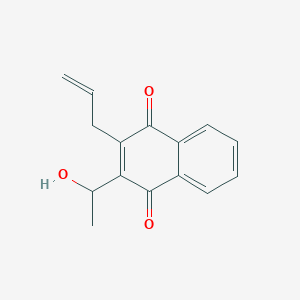
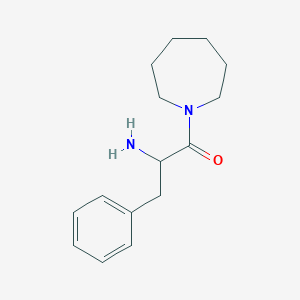
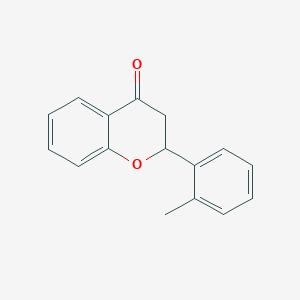
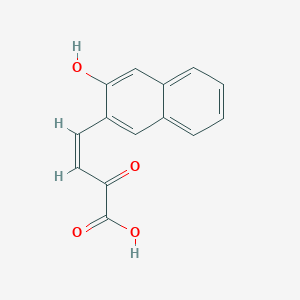
![1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11868165.png)
![Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-](/img/structure/B11868171.png)

